molecular formula C9H11FN2S B14517477 Thiourea, N-ethyl-N'-(3-fluorophenyl)- CAS No. 62644-15-9

Thiourea, N-ethyl-N'-(3-fluorophenyl)-

Katalognummer: B14517477
CAS-Nummer: 62644-15-9
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: XBBRTADRJCXYFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-ethyl-N’-(3-fluorophenyl)- is an organosulfur compound with the chemical formula C9H11FN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group and another by a 3-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-ethyl-N’-(3-fluorophenyl)- typically involves the reaction of ethylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H4FNCS+C2H5NH2C6H4FNHCSNHC2H5\text{C}_6\text{H}_4\text{F}-\text{NCS} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{F}-\text{NHCSNH}-\text{C}_2\text{H}_5 C6​H4​F−NCS+C2​H5​NH2​→C6​H4​F−NHCSNH−C2​H5​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to obtain a high-purity product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-ethyl-N’-(3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-ethyl-N’-(3-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Thiourea, N-ethyl-N’-(3-fluorophenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-ethylthiourea: Similar structure but without the fluorophenyl group.

    N-(3-fluorophenyl)thiourea: Lacks the ethyl group.

Uniqueness

Thiourea, N-ethyl-N’-(3-fluorophenyl)- is unique due to the presence of both the ethyl and 3-fluorophenyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it more effective in certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

62644-15-9

Molekularformel

C9H11FN2S

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-ethyl-3-(3-fluorophenyl)thiourea

InChI

InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI-Schlüssel

XBBRTADRJCXYFI-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=S)NC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.